molecular formula C3H2NO2D5 B196603 Ethyl-d5 carbamate CAS No. 73962-07-9

Ethyl-d5 carbamate

Cat. No. B196603
CAS RN: 73962-07-9
M. Wt: 94.12 g/mol
InChI Key: JOYRKODLDBILNP-ZBJDZAJPSA-N
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Patent
US04065315

Procedure details

A U.V. curable urethane composition is prepared by heating 104.4 grams (0.6 moles) of tolylene diisocyanate to 70° C. and, while maintaining this temperature adding dropwise over 2 hours a homogeneous solution, also heated to 70° C., consisting of 26.8 grams of trimethylolpropane, 79.0 grams of methyl methacrylate and 0.02 grams p-benzoquinone. At the end of the reaction period, the product is maintained at 70° C. for an additional 6 hours. There is, thereafter, added dropwise 57.2 grams of 2-hydroxyethyl methacrylate over a period of one-half hour, after which the reaction is continued for an additional 10 hours, followed by the addition of 43 grams methyl methacrylate, to obtain a methyl methacrylate solution of a light yellow, transparent photopolymerizable prepolymer containing approximately 1.8% by weight of isocyanate groups.
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
reactant
Reaction Step Four
Quantity
57.2 g
Type
reactant
Reaction Step Five
Quantity
43 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C(N=C=O)=CC([N:8]=[C:9]=[O:10])=CC=1.C([C:16]([CH2:21][OH:22])(CO)CC)O.[C:23]([O:28][CH3:29])(=[O:27])[C:24]([CH3:26])=[CH2:25].C1(=O)C=CC(=O)C=C1.C(OCCO)(=O)C(C)=C>>[NH2:8][C:9]([O:22][CH2:21][CH3:16])=[O:10].[C:23]([O:28][CH3:29])(=[O:27])[C:24]([CH3:26])=[CH2:25]

Inputs

Step One
Name
Quantity
104.4 g
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Two
Name
Quantity
26.8 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Three
Name
Quantity
79 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Four
Name
Quantity
0.02 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Step Five
Name
Quantity
57.2 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Step Six
Name
Quantity
43 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining this temperature
ADDITION
Type
ADDITION
Details
adding dropwise over 2 hours a homogeneous solution
Duration
2 h
CUSTOM
Type
CUSTOM
Details
At the end of the reaction period
TEMPERATURE
Type
TEMPERATURE
Details
the product is maintained at 70° C. for an additional 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC(=O)OCC
Name
Type
product
Smiles
C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04065315

Procedure details

A U.V. curable urethane composition is prepared by heating 104.4 grams (0.6 moles) of tolylene diisocyanate to 70° C. and, while maintaining this temperature adding dropwise over 2 hours a homogeneous solution, also heated to 70° C., consisting of 26.8 grams of trimethylolpropane, 79.0 grams of methyl methacrylate and 0.02 grams p-benzoquinone. At the end of the reaction period, the product is maintained at 70° C. for an additional 6 hours. There is, thereafter, added dropwise 57.2 grams of 2-hydroxyethyl methacrylate over a period of one-half hour, after which the reaction is continued for an additional 10 hours, followed by the addition of 43 grams methyl methacrylate, to obtain a methyl methacrylate solution of a light yellow, transparent photopolymerizable prepolymer containing approximately 1.8% by weight of isocyanate groups.
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
reactant
Reaction Step Four
Quantity
57.2 g
Type
reactant
Reaction Step Five
Quantity
43 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C(N=C=O)=CC([N:8]=[C:9]=[O:10])=CC=1.C([C:16]([CH2:21][OH:22])(CO)CC)O.[C:23]([O:28][CH3:29])(=[O:27])[C:24]([CH3:26])=[CH2:25].C1(=O)C=CC(=O)C=C1.C(OCCO)(=O)C(C)=C>>[NH2:8][C:9]([O:22][CH2:21][CH3:16])=[O:10].[C:23]([O:28][CH3:29])(=[O:27])[C:24]([CH3:26])=[CH2:25]

Inputs

Step One
Name
Quantity
104.4 g
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Two
Name
Quantity
26.8 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Three
Name
Quantity
79 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Four
Name
Quantity
0.02 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Step Five
Name
Quantity
57.2 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Step Six
Name
Quantity
43 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining this temperature
ADDITION
Type
ADDITION
Details
adding dropwise over 2 hours a homogeneous solution
Duration
2 h
CUSTOM
Type
CUSTOM
Details
At the end of the reaction period
TEMPERATURE
Type
TEMPERATURE
Details
the product is maintained at 70° C. for an additional 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC(=O)OCC
Name
Type
product
Smiles
C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.